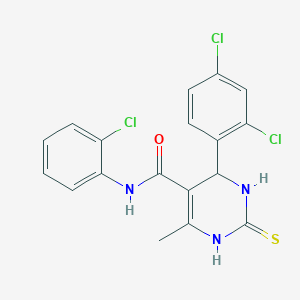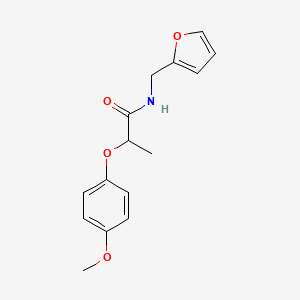
N-(2-furylmethyl)-2-(4-methoxyphenoxy)propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-furylmethyl)-2-(4-methoxyphenoxy)propanamide, also known as FMP, is a chemical compound that has been the subject of extensive scientific research due to its potential therapeutic applications. FMP is a synthetic compound that was first synthesized in the early 1990s and has since been studied for its ability to modulate various biological processes.
Mechanism of Action
The exact mechanism of action of N-(2-furylmethyl)-2-(4-methoxyphenoxy)propanamide is not fully understood, but it is believed to act by modulating the activity of various enzymes and receptors in the body. N-(2-furylmethyl)-2-(4-methoxyphenoxy)propanamide has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of inflammatory mediators. It has also been shown to modulate the activity of GABA receptors, which are involved in the regulation of neuronal activity.
Biochemical and Physiological Effects:
N-(2-furylmethyl)-2-(4-methoxyphenoxy)propanamide has been shown to have a number of biochemical and physiological effects in the body. It has been shown to reduce the production of inflammatory mediators, such as prostaglandins and cytokines. N-(2-furylmethyl)-2-(4-methoxyphenoxy)propanamide has also been shown to reduce the activity of certain enzymes that are involved in the breakdown of neurotransmitters, such as acetylcholinesterase. Additionally, N-(2-furylmethyl)-2-(4-methoxyphenoxy)propanamide has been shown to modulate the activity of various ion channels and receptors, which can affect neuronal activity.
Advantages and Limitations for Lab Experiments
N-(2-furylmethyl)-2-(4-methoxyphenoxy)propanamide has several advantages for use in lab experiments. It is a synthetic compound, which means that it can be easily produced in large quantities and is readily available for research purposes. N-(2-furylmethyl)-2-(4-methoxyphenoxy)propanamide has also been shown to have a high degree of selectivity for certain targets, which can make it a useful tool for studying specific biological processes. However, N-(2-furylmethyl)-2-(4-methoxyphenoxy)propanamide also has some limitations for lab experiments. It has a relatively short half-life, which can make it difficult to study its long-term effects. Additionally, N-(2-furylmethyl)-2-(4-methoxyphenoxy)propanamide has been shown to have some toxicity in certain cell types, which can limit its use in certain experiments.
Future Directions
There are several future directions for research on N-(2-furylmethyl)-2-(4-methoxyphenoxy)propanamide. One area of interest is the potential use of N-(2-furylmethyl)-2-(4-methoxyphenoxy)propanamide in the treatment of cancer. N-(2-furylmethyl)-2-(4-methoxyphenoxy)propanamide has been shown to have anti-proliferative effects in certain cancer cell lines, and further research is needed to determine its potential as a cancer therapy. Another area of interest is the potential use of N-(2-furylmethyl)-2-(4-methoxyphenoxy)propanamide in the treatment of neurological disorders. N-(2-furylmethyl)-2-(4-methoxyphenoxy)propanamide has been shown to have anticonvulsant properties and may have potential as a treatment for epilepsy and other neurological disorders. Finally, further research is needed to fully understand the mechanism of action of N-(2-furylmethyl)-2-(4-methoxyphenoxy)propanamide and its potential as a therapeutic agent.
Synthesis Methods
The synthesis of N-(2-furylmethyl)-2-(4-methoxyphenoxy)propanamide involves the reaction of 4-methoxyphenol with 2-furylacetaldehyde in the presence of sodium hydride to form 2-(4-methoxyphenoxy)propanal. This intermediate is then reacted with methylamine and acetic anhydride to yield the final product, N-(2-furylmethyl)-2-(4-methoxyphenoxy)propanamide.
Scientific Research Applications
N-(2-furylmethyl)-2-(4-methoxyphenoxy)propanamide has been studied for its potential therapeutic applications in various fields of medicine. It has been shown to have anti-inflammatory, analgesic, and anticonvulsant properties. N-(2-furylmethyl)-2-(4-methoxyphenoxy)propanamide has also been studied for its potential use in the treatment of cancer and neurological disorders.
properties
IUPAC Name |
N-(furan-2-ylmethyl)-2-(4-methoxyphenoxy)propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17NO4/c1-11(15(17)16-10-14-4-3-9-19-14)20-13-7-5-12(18-2)6-8-13/h3-9,11H,10H2,1-2H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GRYCIGIBAJLKMI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NCC1=CC=CO1)OC2=CC=C(C=C2)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-furylmethyl)-2-(4-methoxyphenoxy)propanamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[5-isopropyl-4-(3-isoxazolylmethoxy)-2-methylphenyl]-1H-tetrazole](/img/structure/B5206769.png)
![N-[1-(2,3-dihydro-1,4-benzodioxin-2-yl)ethyl]-3-(4-morpholinyl)propanamide](/img/structure/B5206774.png)
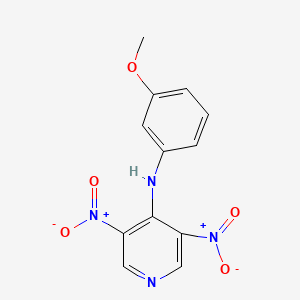
![2,4-dimethyl-N-{[2-(4-morpholinyl)-3-pyridinyl]methyl}-1,3-thiazole-5-carboxamide](/img/structure/B5206788.png)
![1-{2-[2-(2-naphthyloxy)ethoxy]ethyl}piperidine](/img/structure/B5206795.png)
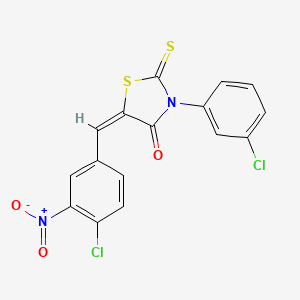
![2-[(8-methoxy-4-methyl-2-quinolinyl)thio]acetamide](/img/structure/B5206816.png)
![ethyl N-[({[2-(2,6-dimethylphenoxy)-3-pyridinyl]methyl}amino)carbonyl]glycinate](/img/structure/B5206823.png)

![2-{[3-(4-iodophenoxy)propyl]amino}ethanol](/img/structure/B5206839.png)
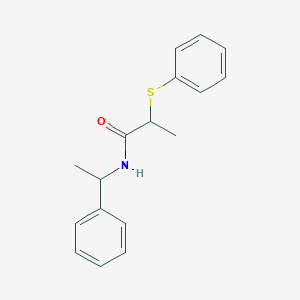
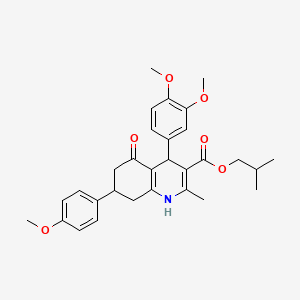
![({1-[2-(4-chlorophenyl)ethyl]-4-piperidinyl}methyl)cyclobutyl(methyl)amine](/img/structure/B5206861.png)
